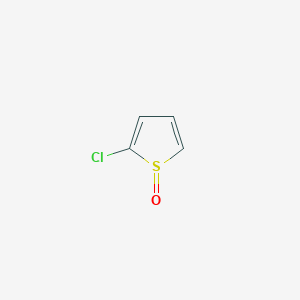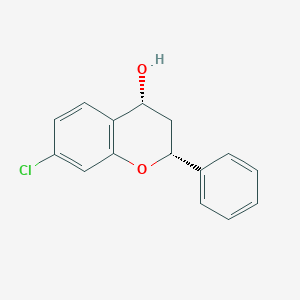
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline is an organic compound that features a quinoline core with unique alkyne and allene substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of Alkyne and Allene Groups: These functional groups can be introduced via palladium-catalyzed coupling reactions or other metal-catalyzed processes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne and allene groups.
Reduction: Reduction reactions could target the quinoline core or the alkyne groups.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Penta-3,4-dien-1-yl)quinoline
- 5-(pent-2-en-4-yn-1-yl)quinoline
- Decahydroquinoline derivatives
Uniqueness
The unique combination of alkyne and allene groups in 2-(Penta-3,4-dien-1-yl)-5-(pent-2-en-4-yn-1-yl)decahydroquinoline sets it apart from other quinoline derivatives, potentially offering distinct reactivity and applications.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Eigenschaften
CAS-Nummer |
63983-62-0 |
|---|---|
Molekularformel |
C19H27N |
Molekulargewicht |
269.4 g/mol |
InChI |
InChI=1S/C19H27N/c1-3-5-7-10-16-11-9-13-19-18(16)15-14-17(20-19)12-8-6-4-2/h1,5-7,16-20H,2,8-15H2 |
InChI-Schlüssel |
RKMVGWOMHGJWQW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CCCC1CCC2C(CCCC2N1)CC=CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
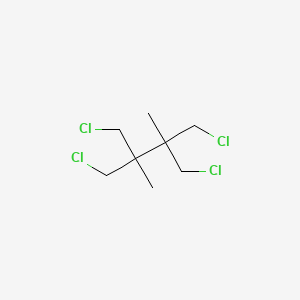

![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)
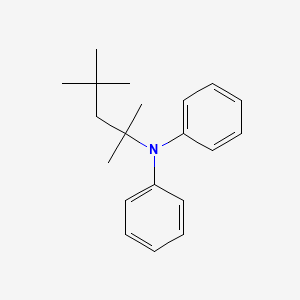
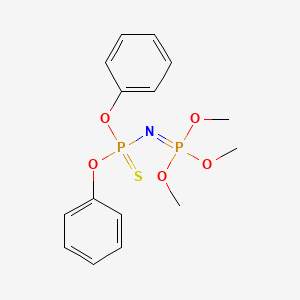
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
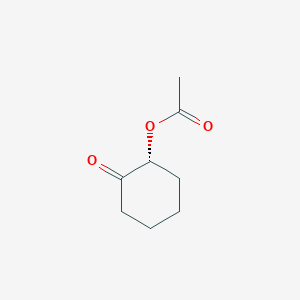


![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
